molecular formula C12H15ClN2O3S B1361946 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 35974-26-6

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B1361946
CAS No.: 35974-26-6
M. Wt: 302.78 g/mol
InChI Key: PHDODDCKYCTMFF-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound that features a chloroacetamide group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylsulfonyl group

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” are not detailed in the sources retrieved. It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes such as proteases and kinases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The nature of these interactions is primarily driven by the compound’s structural features, which allow it to form stable complexes with target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their functions. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, the compound can influence gene expression by interacting with transcriptional machinery and altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, the compound can exhibit toxic effects, including cellular toxicity and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways are essential for the compound’s bioavailability and efficacy, as they determine the concentration and activity of the compound within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate the distribution of the compound within tissues, ensuring its proper localization and accumulation at sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, yielding the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and fixed-bed catalysts to ensure high yield and purity. Multistage purification and separation techniques, including extractive and azeotropic distillation, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
  • 2-chloro-N-(4-chlorophenyl)acetamide
  • N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide

Uniqueness

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is unique due to the presence of both the chloroacetamide and pyrrolidin-1-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and other applications .

Properties

IUPAC Name

2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-9-12(16)14-10-3-5-11(6-4-10)19(17,18)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDODDCKYCTMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210471
Record name 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35974-26-6
Record name 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35974-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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